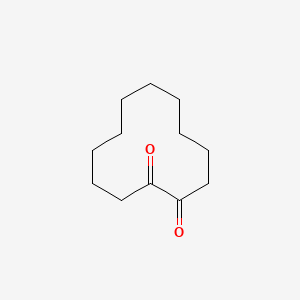

1,2-Cyclododecanedione

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3008-41-1 |

|---|---|

分子式 |

C12H20O2 |

分子量 |

196.29 g/mol |

IUPAC 名称 |

cyclododecane-1,2-dione |

InChI |

InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h1-10H2 |

InChI 键 |

OWWQGTRAKKFTAM-UHFFFAOYSA-N |

规范 SMILES |

C1CCCCCC(=O)C(=O)CCCC1 |

产品来源 |

United States |

Significance of Alpha Diketones in Modern Organic Synthesis

Alpha-diketones, also known as 1,2-diketones, are organic compounds characterized by two adjacent carbonyl groups. wikipedia.org This arrangement of functional groups imparts unique reactivity, making them highly valuable intermediates and building blocks in contemporary organic synthesis. thieme.dersc.org The dielectrophilic nature of α-diketones, where the reactivity of one carbonyl group is enhanced by the other, allows them to readily react with a variety of nucleophiles. thieme-connect.de

Key aspects of their significance include:

Versatile Precursors: Alpha-diketones serve as precursors for a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and fine chemicals. thieme.dersc.org For instance, they can undergo cyclocondensation reactions with aromatic o-diamines to form quinoxalines. thieme-connect.de

Reactivity and Transformations: They participate in numerous chemical transformations. Photo-induced reactions of α-diketones can proceed through various pathways, including [2+2], [4+2], or [4+4] photocycloaddition reactions, leading to diverse molecular architectures. mdpi.com

Synthesis of Complex Molecules: The reactivity of α-diketones is harnessed in the synthesis of complex natural products and other target molecules. researchgate.net Their ability to form carbon-carbon bonds is a cornerstone of synthetic strategy. rsc.org

Industrial Applications: Beyond the laboratory, α-diketones are used as intermediates for pharmaceuticals, dyestuffs, and perfumes. google.com Some, like diacetyl, are known as aroma components in food and beverages. wikipedia.orgnih.gov

Traditional synthesis methods for α-diketones often relied on the oxidation of compounds like alkenes, alkynes, and acyloins, sometimes using heavy metals. thieme.dersc.org Modern methods focus on more environmentally friendly and efficient routes, such as the ozonolysis of alkynes or CO2-assisted synthesis from aldehydes. thieme.dersc.org

Context of Macrocyclic Systems in Chemical and Materials Science

Macrocycles are large, ring-shaped molecules, typically defined as having a cyclic backbone with nine or more atoms. taylorandfrancis.com These structures are of fundamental importance in chemistry, particularly in the field of supramolecular chemistry, where they act as host molecules capable of recognizing and binding to guest molecules. frontiersin.orgresearchgate.net

The significance of macrocyclic systems stems from several key features:

Molecular Recognition: The three-dimensional cavities of macrocycles allow for selective binding of ions or neutral molecules, a property crucial for mimicking the high efficiency of natural enzymes. frontiersin.orgrsc.org This "host-guest" chemistry is central to their function.

The Macrocyclic Effect: Metal complexes formed with macrocyclic ligands exhibit enhanced thermodynamic stability compared to their acyclic counterparts. numberanalytics.com This "macrocyclic effect" is vital for creating stable and selective metal complexes for various applications. numberanalytics.comnumberanalytics.com

Versatile Applications: The unique properties of macrocycles lead to a broad range of applications in materials science and beyond. They are used in the development of catalysts, sensors, drug delivery systems, and advanced materials like nanoparticles and supramolecular assemblies. frontiersin.orgnumberanalytics.comnumberanalytics.com

Building Blocks for Advanced Materials: Macrocycles such as cyclodextrins, calixarenes, and porphyrins serve as fundamental building blocks for creating novel materials with tailored properties. researchgate.netrsc.org These can include stimuli-responsive materials and systems for gas storage. frontiersin.org

The synthesis of macrocycles is a dynamic area of research, often involving a final, crucial ring-closing step to form the large cyclic structure. taylorfrancis.com The continuous discovery of new macrocyclic families, both from natural sources and through synthetic design, provides chemists with unparalleled opportunities to explore novel supramolecular systems and functional materials. researchgate.nettaylorfrancis.com

Historical Development and Early Research on 1,2 Cyclododecanedione

Oxidation Strategies for the Preparation of this compound

The direct introduction of a second ketone functionality adjacent to the existing one in cyclododecanone is the most common and logical approach to synthesizing this compound. This is achieved through various oxidation strategies, which can be broadly categorized into the functionalization of the alpha-carbon followed by oxidation, and the catalytic oxidation of epoxide precursors.

Alpha-Functionalization and Subsequent Oxidation of Cyclododecanone Precursors

This strategy involves a two-step process where the carbon atom alpha to the carbonyl group in cyclododecanone is first functionalized to create a more reactive intermediate. This intermediate is then oxidized to yield the desired 1,2-diketone.

A well-established method for the synthesis of this compound involves the nitrosation of cyclododecanone, followed by hydrolysis of the resulting intermediate. arkat-usa.org The treatment of cyclododecanone with an excess of sodium nitrite (B80452) in the presence of aqueous hydrochloric acid leads to the formation of 2-oximinocyclododecanone. arkat-usa.orgresearchgate.net This α-oximino ketone can then be hydrolyzed to afford this compound. The initial nitrosation step introduces a nitrogen-containing functional group at the alpha position, which facilitates the subsequent oxidation to a carbonyl group. The photochemistry of 2-oximinocyclododecanone has also been a subject of study, indicating that irradiation can lead to geometrical isomerization of the C=N bond. nih.govscispace.com

The synthesis of α-oximino ketones, such as 2-oximinocyclododecanone, is a crucial step in this pathway. nih.gov Various methods for the α-oximation of ketones have been developed, including the use of nitrosyl chloride with trimethylsilyl (B98337) enol ethers and combinations like chlorotrimethylsilane-isoamyl nitrite. researchgate.net These methods provide efficient routes to the key 2-oximinocyclododecanone intermediate.

Direct oxidation of a precursor, 2-hydroxycyclododecanone (B11955236), can be achieved using specific reagent systems. One such system involves the use of dimethyl sulfoxide (B87167) (DMSO) activated by trifluoroacetic acid (CF3COOH) at low temperatures (-78 °C). arkat-usa.org This method provides a good yield of this compound. arkat-usa.org DMSO is a versatile oxidizing agent, and its reactivity can be enhanced by activators like acids or anhydrides. organic-chemistry.orgnih.gov

Another effective reagent for this transformation is a combination of copper(II) acetate (B1210297) (Cu(OAc)₂) in acetic acid (AcOH). arkat-usa.org This copper-based system also facilitates the oxidation of 2-hydroxycyclododecanone to the corresponding diketone. arkat-usa.org Copper(II) acetate has been utilized in various catalytic processes, including cycloaddition reactions. nih.govbeilstein-journals.orgrsc.orgresearchgate.net

An alternative approach involves the introduction of a substituent at the alpha-position of cyclododecanone that can be subsequently removed under oxidative conditions to reveal the second carbonyl group. One example is the chemical or photochemical oxidation of 2-(methylthio)cyclododecanone. arkat-usa.orgresearchgate.net This method provides a pathway to this compound through the cleavage of the carbon-sulfur bond and oxidation of the alpha-carbon. arkat-usa.orgresearchgate.net

Similarly, 2-((dimethylamino)methylene)cyclododecanone can serve as a precursor. arkat-usa.orgresearchgate.net Photochemical oxidation of this derivative also yields this compound. arkat-usa.orgresearchgate.net This process involves the cleavage of the exocyclic double bond and formation of the ketone. Oxidative cleavage is a powerful tool in organic synthesis for the formation of carbonyl compounds. numberanalytics.comrsc.orgresearchgate.netnih.gov

Directed Oxidation with Specific Reagents (e.g., DMSO/CF3COOH, Cu(OAc)/AcOH)

Catalytic Oxidation of Epoxides Leading to 1,2-Diketones

The catalytic oxidation of epoxides presents another route to 1,2-diketones. While the direct oxidation of cyclododecene oxide to this compound is not extensively detailed in the provided context, the general principle of oxidizing epoxides to α-diketones is a known transformation. sci-hub.se The synthesis of epoxides from alkenes is a common process, often employing reagents like peroxy acids. mt.com The subsequent oxidation of the epoxide ring to a diketone would require specific catalytic systems. For instance, bismuth(III) catalysts have been explored for the oxidation of epoxides, sometimes leading to α-hydroxyketones or, under specific conditions, α-diketones. sci-hub.se The challenge often lies in controlling the selectivity of the oxidation to avoid cleavage of the carbon-carbon bond of the epoxide ring. sci-hub.se

Historical and Referenced Synthetic Routes to this compound

The synthesis of cyclododecanone itself, the primary precursor for this compound, has historical roots in the work of Ruzicka and colleagues in 1926, who first obtained it via ketonic decarboxylation. wikipedia.org A more efficient acyloin condensation method was later developed by Prelog and coworkers in 1947. wikipedia.org Industrially, cyclododecanone is produced by the oxidation of cyclododecane (B45066). wikipedia.org

The synthesis of 1,2-diketones from the corresponding cycloalkanes has been a topic of interest. For instance, the Friedländer reaction of 4-aminoacridine-3-carbaldehyde with cycloalkane-1,2-diones, including those derived from cycloheptane (B1346806) and cyclooctane, has been explored. researchgate.net While not a direct synthesis of this compound, it demonstrates the utility of cyclic 1,2-diones as building blocks.

The development of synthetic routes is often guided by retrosynthetic analysis, a problem-solving technique for planning organic syntheses. numberanalytics.comaccessscience.comlibretexts.org This approach involves breaking down the target molecule into simpler, commercially available starting materials. For this compound, the logical disconnection leads back to cyclododecanone, which is consistent with the majority of the synthetic strategies discussed.

Here is a summary of the synthetic approaches for this compound:

| Methodology | Precursor | Key Reagents/Conditions | Intermediate | Reference(s) |

| Nitrosation-Hydrolysis | Cyclododecanone | NaNO₂, aq. HCl | 2-Oximinocyclododecanone | arkat-usa.org |

| Directed Oxidation | 2-Hydroxycyclododecanone | DMSO/CF₃COOH, -78 °C | - | arkat-usa.org |

| Directed Oxidation | 2-Hydroxycyclododecanone | Cu(OAc)₂/AcOH | - | arkat-usa.org |

| Oxidative Cleavage | 2-(Methylthio)cyclododecanone | Chemical or Photochemical Oxidation | - | arkat-usa.orgresearchgate.net |

| Oxidative Cleavage | 2-((Dimethylamino)methylene)cyclododecanone | Photochemical Oxidation | - | arkat-usa.orgresearchgate.net |

Exploration of Acyloin Condensation in Macrocyclic Diketone Synthesis

The acyloin condensation is a reductive coupling of two carboxylic esters, typically facilitated by metallic sodium, to form an α-hydroxyketone, also known as an acyloin. wikipedia.orgorganic-chemistry.org When applied intramolecularly to a diester, this reaction becomes a powerful tool for the synthesis of cyclic compounds, particularly for rings with ten or more members. wikipedia.orgpw.live The intramolecular acyloin condensation is considered one of the most effective methods for closing large rings, often providing good to excellent yields for 12-membered and larger rings. wikipedia.orgpw.livescribd.com

The reaction is typically performed in aprotic, high-boiling solvents like toluene (B28343) or xylene, under an inert atmosphere to prevent interference from oxygen, which can lower the yield. wikipedia.orgpw.live A key advantage of the acyloin condensation for macrocycles is that it does not strictly require high-dilution conditions, which can be impractical on a larger scale. thieme-connect.de This is attributed to the reaction occurring on the surface of the sodium metal, where the ends of the diester molecule are thought to be adsorbed in proximity, thus favoring intramolecular cyclization over intermolecular polymerization. wikipedia.orgpw.live

The initial product of the condensation is an α-hydroxyketone (an acyloin). To obtain the desired 1,2-diketone, a subsequent oxidation step is necessary. Reagents such as copper(II) acetate or bismuth(III) oxide can be employed for this transformation. thieme-connect.deresearchgate.net

A significant improvement to the acyloin condensation is the Rühlmann modification, which involves the addition of chlorotrimethylsilane (B32843) (TMSCl) to the reaction mixture. organic-chemistry.orgedurev.in TMSCl traps the intermediate enediolate and the alkoxide byproduct, which can otherwise catalyze competing reactions like the Dieckmann condensation. edurev.inwiley.com This modification generally leads to considerably higher yields of the desired acyloin. edurev.in The resulting bis-silyloxyalkene can then be hydrolyzed to furnish the acyloin. bspublications.netorgsyn.org

The general mechanism of the acyloin condensation involves the following steps:

Reductive coupling of the ester groups by sodium metal. edurev.in

Elimination of alkoxide to form a 1,2-diketone intermediate. pw.livebspublications.net

Further reduction of the diketone to an enediolate. wikipedia.orgedurev.in

Acidic workup to produce the acyloin. pw.livebspublications.net

The yields of cyclic acyloins are notably dependent on the ring size being formed. While 5- and 6-membered rings form in high yields (80-85%), and medium rings (8- and 9-membered) form in poor to modest yields (30-40%), 12-membered and larger rings are typically formed in good to excellent yields (>70%). wikipedia.org

For the synthesis of this compound, the starting material would be a diester of dodecanedioic acid. The intramolecular acyloin condensation of this diester would lead to the formation of 2-hydroxycyclododecanone, which can then be oxidized to yield this compound. arkat-usa.orgthieme-connect.de Research has demonstrated the successful application of acyloin condensation for creating 13-, 14-, and 15-membered cycloalkane-1,2-diones from the corresponding cycloalkane-1,2-dicarboxylic esters with yields ranging from 71–74%. cdnsciencepub.com

Condensation Reactions of this compound

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of organic synthesis. For this compound, these reactions provide pathways to complex heterocyclic and polycyclic structures.

Base-catalyzed condensation reactions of 1,2-dicarbonyl compounds are a powerful tool for the synthesis of complex molecules. In the case of this compound, it can undergo condensation with various nucleophiles. A notable example is its reaction with 2-aminonicotinaldehyde. This reaction proceeds under basic conditions, where the amino group of 2-aminonicotinaldehyde acts as a nucleophile, attacking one of the carbonyl carbons of this compound. Subsequent intramolecular cyclization and dehydration lead to the formation of a new heterocyclic system.

A specific instance of this is the base-catalyzed condensation of this compound with 2-aminonicotinaldehyde, which results in the formation of 3,3'-octamethylene-2,2'-bi-1,8-naphthyridine. researchgate.net This transformation highlights the utility of this compound as a building block in the construction of large, fused heterocyclic scaffolds.

Table 1: Base-Catalyzed Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | 2-Aminonicotinaldehyde | Base | 3,3'-Octamethylene-2,2'-bi-1,8-naphthyridine |

The Mannich reaction is a three-component condensation that involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.orgbuchler-gmbh.com This reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base. buchler-gmbh.com When a ketone with two α-hydrogens, such as this compound, is used, the potential for diastereoselective product formation arises, especially when chiral catalysts or auxiliaries are employed. buchler-gmbh.comrsc.org

The mechanism of the Mannich reaction involves the initial formation of an iminium ion from the aldehyde and the amine. organic-chemistry.org The enol or enolate of the ketone then acts as a nucleophile, attacking the iminium ion. organic-chemistry.org The stereochemical outcome of the reaction, leading to either syn or anti diastereomers, is influenced by the structure of the reactants, the catalyst, and the reaction conditions. rsc.orgresearchgate.net The use of chiral catalysts, such as proline and its derivatives, can induce high levels of diastereoselectivity and enantioselectivity in Mannich reactions. buchler-gmbh.com While specific studies on the diastereoselective Mannich reaction of this compound are not extensively documented in readily available literature, the general principles suggest that it would be a viable substrate for such transformations, offering a route to chiral β-amino-α-keto-cyclododecane derivatives.

Table 2: General Scheme of a Diastereoselective Mannich Reaction

| Component 1 | Component 2 | Component 3 | Catalyst | Potential Product | Stereochemical Outcome |

| This compound | Aldehyde (e.g., Formaldehyde) | Amine (Primary or Secondary) | Chiral Catalyst (e.g., Proline) | β-Amino-α-keto-cyclododecane | Diastereoselective (syn/anti) |

In reactions involving multifunctional molecules, it is sometimes observed that the reaction stops after the condensation of only one functional group, a phenomenon known as monocondensation. This can be due to steric hindrance, electronic effects, or the insolubility of the intermediate product.

An example of this is seen in the reaction of this compound with o-aminobenzaldehyde. researchgate.net In this case, the reaction halts at the monocondensation stage, where only one of the carbonyl groups of the diketone reacts with the amino group of o-aminobenzaldehyde. researchgate.net This is in contrast to similar reactions with smaller cyclic 1,2-diketones, such as 1,2-cycloheptanedione (B1346603) and 1,2-cyclooctanedione, which proceed to form 3,3'-annelated derivatives of 2,2'-biquinoline. researchgate.net The larger ring size of this compound likely imposes conformational constraints that disfavor the second condensation step.

Mannich Reactions and Diastereoselective Product Formation

Allylation Reactions Involving this compound

Allylation reactions are a class of organic reactions where an allyl group is introduced into a molecule. For ketones, this typically involves the nucleophilic addition of an allyl organometallic reagent to the carbonyl group. While specific examples of allylation reactions with this compound are not prevalent in the literature, the general reactivity of dicarbonyl compounds suggests that it would undergo such transformations. The reaction would likely proceed via the addition of an allyl nucleophile, such as an allyl Grignard reagent or an allyllithium species, to one or both of the carbonyl groups.

The Keck asymmetric allylation, which employs a chiral titanium-BINOL complex as a catalyst, is a well-established method for the enantioselective allylation of aldehydes and ketones. wikipedia.org This methodology could potentially be applied to this compound to afford chiral tertiary alcohols. The reaction of 1,2-dicarbonyls with organoboranes can also lead to deoxygenative α-alkylation, providing another pathway for C-C bond formation. nsf.gov

Reduction and Deoxygenation of this compound

The reduction of the carbonyl groups in this compound can lead to a variety of products, including the corresponding monoketone or diol, depending on the reaction conditions and the reducing agent employed.

The selective reduction of one of the carbonyl groups in this compound to yield cyclododecanone is a synthetically useful transformation. This can be achieved through catalytic hydrogenation. A patented process describes the conversion of cyclododecane-1,2-dione to cyclododecanone using a catalyst under specific temperature and pressure conditions. google.com The progress in the asymmetric catalytic reduction of diketones has also been a subject of review, highlighting various methods for achieving stereoselective reduction. sioc-journal.cn These methods often employ transition metal catalysts with chiral ligands to control the stereochemistry of the resulting hydroxyketone or diol. Dual catalytic systems, such as those involving cobalt and copper, have also been developed for the light-driven reduction of ketones. rsc.org

Table 3: Catalytic Reduction of this compound

| Substrate | Product | Catalyst Type |

| This compound | Cyclododecanone | Hydrogenation Catalyst |

Investigation of Catalyst Systems (e.g., Copper- and Nickel-Containing Catalysts)

The chemical behavior of this compound can be significantly influenced and directed by various catalyst systems. Among these, complexes containing copper and nickel have been investigated for their ability to mediate specific transformations. These earth-abundant metals offer cost-effective and sustainable alternatives to precious metal catalysts, driving research into their application in organic synthesis. sioc-journal.cnrsc.orgacs.org Their distinct electronic properties and accessible oxidation states enable a range of catalytic cycles, including oxidation, reductive couplings, and cross-coupling reactions. rsc.orgnih.govbeilstein-journals.org

Copper-Containing Catalysts

Copper catalysts are notably employed in reactions involving 1,2-dicarbonyl compounds and their precursors. One of the key applications is in the synthesis of α-diones through the oxidation of α-hydroxy ketones.

Oxidative Synthesis: Research has shown that this compound can be effectively synthesized from its precursor, 2-hydroxycyclododecanone. arkat-usa.orgresearchgate.net This transformation is efficiently catalyzed by copper(II) acetate in an acetic acid medium. arkat-usa.org The copper(II) species acts as the oxidizing agent in a process that selectively targets the hydroxyl group adjacent to the ketone.

Reductive Coupling: While the oxidation of precursors is a primary route to this compound, copper catalysts are also pivotal in the reverse transformation—the synthesis of 1,2-diols from dicarbonyl compounds. eurekalert.org Newly developed copper catalysts, often paired with N-heterocyclic carbene ligands, can facilitate the selective reductive coupling of diketones to form the corresponding diols. eurekalert.org This pathway is significant for producing valuable scaffolds for pharmaceuticals and natural products. sioc-journal.cneurekalert.org The use of chiral ligands with the copper catalyst can also enable the asymmetric synthesis of chiral 1,2-diols. eurekalert.org

Below is a table summarizing a key copper-catalyzed transformation related to this compound.

Table 1: Copper-Catalyzed Synthesis of this compound| Reactant | Catalyst System | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Hydroxycyclododecanone | Cu(OAc)₂ in Acetic Acid | This compound | Oxidation | arkat-usa.org |

Nickel-Containing Catalysts

Nickel catalysis provides a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, often through cross-coupling reactions. rsc.orgsioc-journal.cn While direct catalytic applications starting from this compound are less commonly documented, its structure allows for derivatization into substrates suitable for nickel-catalyzed transformations. Nickel excels at facilitating reactions through various mechanisms, including those involving radical intermediates. nih.gov

Potential for Cross-Coupling Reactions: this compound can be envisioned as a precursor to bis-electrophiles for cross-coupling. For instance, conversion to a bis-enol triflate or a related derivative would generate two reactive sites. Nickel catalysts, often in combination with specific ligands, are highly effective in coupling such sp²-hybridized carbon centers with a wide array of organometallic reagents (e.g., organozinc or organoboron compounds). mit.edubeilstein-journals.org This strategy could be used to introduce new alkyl or aryl substituents at the 1- and 2-positions of the cyclododecane ring, significantly expanding its molecular complexity. The development of nickel catalysts for such processes is driven by their lower cost and distinct reactivity compared to palladium. acs.org

The following table presents a representative example of a potential nickel-catalyzed reaction, illustrating how this compound could be functionalized via a cross-coupling strategy.

Table 2: Representative Nickel-Catalyzed Cross-Coupling| Hypothetical Substrate | Coupling Partner | Catalyst System (Illustrative) | Potential Product | Reaction Type |

|---|---|---|---|---|

| Cyclododeca-1,2-diene-1,2-diyl bis(trifluoromethanesulfonate) | Arylboronic Acid | NiCl₂(PCy₃)₂ / Ligand | 1,2-Diaryl-1,2-cyclododecadiene | Suzuki-Miyaura Cross-Coupling |

Derivatives of 1,2 Cyclododecanedione: Synthesis and Chemical Properties

Synthesis of 1,2-Cyclododecanedione Dioximes

The synthesis of dioximes from this compound, an alpha-diketone, is a standard chemical transformation. This process involves the reaction of the diketone with hydroxylamine (B1172632), typically in the form of hydroxylamine hydrochloride, which converts the two ketone groups into oxime functionalities.

The general method for preparing oximes involves the condensation of an aldehyde or ketone with hydroxylamine, often in a weakly acidic medium to facilitate the reaction. byjus.com For alpha-diketones like this compound, this reaction can be carried out to produce the corresponding dioxime. The procedure typically involves treating the diketone with hydroxylamine hydrochloride in the presence of a base. researchgate.net The base, such as potassium carbonate or sodium hydroxide, is used to neutralize the HCl released from the hydroxylamine salt, allowing the free hydroxylamine to react. researchgate.netresearchgate.net

A common procedure involves dissolving the alpha-diketone in a suitable solvent, such as an alcohol-water mixture, and then adding a solution of hydroxylamine hydrochloride and a base. orgsyn.orgorgsyn.org The reaction mixture is often stirred at room temperature or gently heated to ensure completion. orgsyn.org The product, this compound dioxime, may precipitate from the reaction mixture upon cooling and can be collected by filtration. orgsyn.org Various catalysts and conditions have been explored to optimize oxime synthesis, including the use of different bases, solvents, and even solvent-free conditions to improve yields and reaction times. researchgate.netresearchgate.net For instance, the use of potassium carbonate in methanol (B129727) has been reported as a rapid and selective method for the oximation of ketones. researchgate.net

Table 1: General Oximation Procedures for Alpha-Diketones

| Reactants | Reagents | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Alpha-Diketone | Hydroxylamine Hydrochloride, Base (e.g., KOH, K2CO3) | Aqueous Alcohol | Stirring, gentle heating | Dioxime | researchgate.netorgsyn.org |

| Ketone | Hydroxylamine Hydrochloride, Potassium Carbonate | Methanol | Room Temperature | Oxime | researchgate.net |

While the synthesis of dioximes is common, it is also possible to achieve the diastereoselective synthesis of the corresponding (Z)-1,2-dione monoximes. molaid.com This selective reaction can be accomplished under conditions similar to those used for dioxime formation but by carefully controlling the stoichiometry of the reagents. Using a limited amount of hydroxylamine would favor the formation of the monoxime over the dioxime. The stereoselectivity of the reaction, leading to the (Z)-isomer, is an important aspect of this synthesis. molaid.com The development of stereoselective methods is crucial in organic synthesis as many biologically active molecules are chiral, and their activity often depends on a specific stereochemistry. osi.lv

Oximation Procedures from Alpha-Diketones

Formation of Heterocyclic Compounds Derived from this compound

1,2-Diketones are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov The reaction of an alpha-dicarbonyl compound with a 1,2-diamino compound is a classic and widely used method for preparing quinoxalines. nih.govsapub.org

This compound can undergo condensation reactions with aromatic 1,2-diamines, such as o-phenylenediamine, to form fused heterocyclic systems. This reaction typically proceeds by stirring the two reactants in a suitable solvent, sometimes with a catalyst, to yield the corresponding quinoxaline (B1680401) derivative. nih.govchim.it The reaction involves the formation of two new carbon-nitrogen bonds, resulting in a pyrazine (B50134) ring fused to the aromatic ring of the diamine. A variety of catalysts, including acids, metal salts, and even green catalysts like phenol (B47542) or heteropolyoxometalates, have been employed to facilitate this condensation under mild conditions, often at room temperature and with high yields. nih.govsapub.org

A specific example is the base-catalyzed condensation of this compound with 2-aminonicotinaldehyde. This reaction, conducted under reflux in ethanol (B145695) with potassium hydroxide, affords 3,3'-octamethylene-2,2'-bi-1,8-naphthyridine in a 70% yield. arkat-usa.org This demonstrates the utility of this compound in constructing complex, multi-ring heterocyclic structures.

Table 2: Synthesis of Heterocyclic Compounds from 1,2-Diketones

| 1,2-Diketone | Co-reactant | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| This compound | o-phenylenediamine | Toluene (B28343), MoVP catalyst, Room Temp. | Quinoxaline derivative | nih.gov |

| 1,2-Dicarbonyl compound | Aromatic o-diamine | Ethanol:Water, Phenol, Room Temp. | Quinoxaline derivative | sapub.org |

Coordination Chemistry of 1,2 Cyclododecanedione and Its Derivatives

Complexation Studies with Transition Metals

Vicinal dioximes, such as 1,2-cyclododecanedione dioxime, represent a well-established category of chelating agents known for forming stable complexes with various transition metals. nih.gov The examination of these complexes holds importance in disciplines like analytical chemistry and catalysis.

Spectrophotometry is a crucial method for examining the creation and characteristics of metal-dioxime complexes in solution. glowscotland.org.uk For example, the formation of the rhenium-1,2-cyclododecanedione dioxime complex has been extensively analyzed using this technique. Optimal conditions for the formation of this complex, including the acidity of the solution and the concentration of the reducing agent, have been determined.

Table 1: Spectrophotometric Data for the Rhenium-1,2-Cyclododecanedione Dioxime Complex

| Parameter | Value | Reference |

|---|---|---|

| Metal:Ligand Ratio | 1:4 | mtak.hu |

| Medium | Hydrochloric acid with SnCl₂ | |

| Color of Complex | Yellow |

Formation of Rhenium Complexes with this compound Dioxime

Ligand Design Principles Incorporating the this compound Moiety

The this compound unit is a significant building block in ligand design because of its distinct structural properties. The twelve-membered ring offers a larger and more flexible foundation compared to smaller cyclic diketones. This adaptability allows for the precise adjustment of the steric and electronic characteristics of the ligands and their subsequent metal complexes.

When integrated into a ligand, the this compound structure can dictate the coordination geometry around the central metal ion. The substantial ring can forge a unique steric environment, which may result in atypical coordination numbers or geometries. libretexts.org Additionally, the hydrophobic nature of the large aliphatic ring can be leveraged to improve the solubility of the metal complexes in non-polar solvents, a useful feature for applications like solvent extraction.

Modifying the dione (B5365651) functional groups, for instance, into a dioxime, broadens the scope of ligand design. The oxime groups contribute nitrogen donor atoms that have a strong affinity for many transition metals. nih.gov The design of such ligands can be customized for particular uses, including selective metal ion recognition or the creation of novel catalytic systems.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound dioxime |

| Rhenium |

| Tin(II) chloride |

Spectroscopic and Structural Elucidation of 1,2 Cyclododecanedione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. organicchemistrydata.org By analyzing the chemical shifts, integrations, and coupling patterns in both proton and carbon-13 NMR spectra, the precise connectivity and environment of each atom can be determined. mdpi.com

In the ¹H NMR spectrum of 1,2-cyclododecanedione, the protons on the carbon atoms adjacent to the carbonyl groups (α-protons) are expected to be deshielded and thus appear at a lower field (higher chemical shift) compared to the other methylene (B1212753) protons in the ring. libretexts.org The protons on the carbons further away from the electron-withdrawing carbonyl groups will resonate at a higher field. The integration of the signals corresponds to the number of protons in each unique environment.

Due to the large, flexible nature of the twelve-membered ring, the ¹H NMR spectrum may exhibit broad signals, especially at room temperature, due to conformational exchange. The exact chemical shifts can be influenced by the solvent used. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| α-CH₂ | 2.5 - 2.8 | Multiplet |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. libretexts.org A key feature in the ¹³C NMR spectrum of this compound is the signal for the carbonyl carbons, which are significantly deshielded and appear at a very low field, typically in the range of 200-210 ppm. libretexts.org The carbon atoms alpha to the carbonyl groups will also be shifted downfield compared to the other aliphatic carbons in the ring. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms may be observed.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 205 - 215 |

| α-CH₂ | 38 - 42 |

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of molecules. wikipedia.org These methods are particularly useful for identifying functional groups.

In the Infrared (IR) spectrum of this compound, the most characteristic absorption is the strong, sharp peak corresponding to the C=O stretching vibration of the ketone groups. This typically appears in the region of 1700-1725 cm⁻¹. The exact frequency can provide clues about ring strain and conformation. The spectrum will also show C-H stretching vibrations for the methylene groups just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers. vscht.cz

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1705 - 1720 (Strong) | 1705 - 1720 (Moderate) |

| C-H Stretch | 2850 - 2950 (Moderate) | 2850 - 2950 (Strong) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. solubilityofthings.com Saturated ketones like this compound exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl group. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. For 1,2-diones, the interaction between the two carbonyl groups can lead to a more complex spectrum with the absorption maximum (λ_max) shifted to a longer wavelength compared to a simple monoketone. The λ_max for this compound is typically observed around 270-300 nm. masterorganicchemistry.com The position and intensity of this absorption can be influenced by the solvent polarity. researchgate.net

Table 4: UV-Vis Absorption Data for this compound

| Transition | Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

|---|

Advanced Spectroscopic Techniques for Complex Mixture Analysis

In instances where this compound is part of a complex mixture, such as in reaction monitoring or environmental analysis, advanced spectroscopic techniques are employed. mdpi.com Techniques like two-dimensional NMR (e.g., COSY, HSQC, HMBC) can help to resolve overlapping signals and establish connectivity in complex spectra without the need for physical separation. nih.gov

Furthermore, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-NMR (LC-NMR) are powerful tools for separating the components of a mixture prior to spectroscopic analysis. diva-portal.org In the context of process analytical technology (PAT), in-situ Raman spectroscopy can be used for real-time monitoring of reactions involving this compound, providing kinetic and mechanistic information. spectroscopyonline.com Two-dimensional correlation spectroscopy (2D-COS) applied to Raman or IR data can also reveal subtle changes and interactions within mixtures. spectroscopyonline.com

Theoretical and Computational Studies on 1,2 Cyclododecanedione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. wikipedia.orgscispace.com It allows for the calculation of various molecular properties and reactivity descriptors that offer insights into a molecule's behavior in chemical reactions. While comprehensive DFT data for 1,2-cyclododecanedione is not widely published, a 2010 study by Kubicki, Szczecinski, and Gryff-Keller confirmed the application of quantum chemical methods to analyze this specific α-diketone, indicating that such theoretical explorations have been undertaken.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity. For this compound, DFT calculations would map the electron density distribution, revealing electrophilic and nucleophilic sites. The two adjacent carbonyl groups significantly influence the electronic structure, withdrawing electron density and creating electrophilic carbon centers susceptible to nucleophilic attack.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These descriptors help in predicting how the molecule will interact with other reagents.

Table 1: Key Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity of a species to accept electrons. |

(Note: This table outlines the theoretical framework. Specific calculated values for this compound are not available in the cited literature.)

Conformational Analysis of the Twelve-Membered Cyclic Diketone Ring

The conformational flexibility of medium and large rings (8-14 atoms) is a defining characteristic, governed primarily by the need to minimize transannular strain (unfavorable interactions across the ring). princeton.edu Unlike smaller rings like cyclohexane, where chair conformations are dominant, larger rings such as the twelve-membered ring of this compound can adopt multiple low-energy conformations. princeton.edu

A systematic conformational search would typically involve:

Generation of initial structures: Using methods like molecular dynamics or Monte Carlo simulations to sample a wide range of possible conformations. nih.gov

Geometry optimization: Each potential conformer is then optimized using quantum mechanical methods (like DFT) or advanced force fields to find the nearest local energy minimum.

Energy calculation and ranking: Single-point energy calculations are performed at a higher level of theory to accurately determine the relative energies (often Gibbs free energies) of the optimized conformers. The populations of these conformers can then be estimated using the Boltzmann distribution.

While specific conformational energy data for this compound is not detailed in available literature, studies on similar large rings like cycloundecanone (B1197894) have shown that multiple conformations can coexist in equilibrium, separated by relatively low energy barriers. nih.gov The study by Kubicki et al. on this compound utilized liquid-state NMR alongside quantum chemical methods, suggesting an investigation into its dynamic conformational behavior in solution.

Computational Prediction of Reaction Pathways and Stereoselectivity

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of different reaction pathways, and understanding the origins of stereoselectivity. numberanalytics.comdiva-portal.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies.

For this compound, theoretical studies could predict the outcomes of various reactions, such as nucleophilic additions to the carbonyl groups, reductions, or cycloadditions. The stereoselectivity of such reactions is often dictated by the conformational preferences of the substrate and the transition states. numberanalytics.comresearchgate.net For instance, the facial selectivity of an attack on a carbonyl group would depend on the steric hindrance presented by the different faces of the flexible twelve-membered ring in its most stable conformation(s).

A typical computational workflow to predict reaction pathways and stereoselectivity includes:

Reactant and Product Optimization: The geometries of the reactants and expected products are optimized.

Transition State Search: A search for the transition state structure connecting reactants and products is performed. Methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) are often employed. numberanalytics.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is run from the transition state to confirm that it correctly connects the desired reactant and product minima on the potential energy surface. numberanalytics.com

Activation and Reaction Energy Calculation: The energy difference between the transition state and reactants gives the activation barrier, while the difference between products and reactants gives the reaction energy.

By comparing the activation barriers for different possible stereochemical outcomes (e.g., endo vs. exo in a cycloaddition, or attack from different faces of the ring), the most likely product can be predicted. rsc.org While specific computational studies on the reaction pathways of this compound are not publicly detailed, the general principles of computational reaction prediction are well-established and applicable. beilstein-journals.orgscirp.orgijnc.ir

Mechanistic Investigations of Reactions Involving 1,2 Cyclododecanedione

Elucidation of Reaction Mechanisms and Intermediate Formation

In many reactions, intermediates are not directly observable due to their short lifetimes. wikipedia.org Their presence is often inferred through a combination of experimental techniques and computational modeling. For instance, in multi-step reactions, the detection of species that are neither the initial reactants nor the final products provides strong evidence for the existence of intermediates. libretexts.org Kinetic studies, such as reaction progress analysis, can reveal the presence of multiple steps and, by extension, the involvement of intermediates. rsc.orgmckgroup.org

A common feature in catalyzed reactions is the formation of an intermediate complex between the substrate and the catalyst. ucalgary.cawikipedia.org This interaction provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. ucalgary.cawikipedia.org For example, in the oxidation of epoxides to α-diketones catalyzed by bismuth(III) compounds, an intermediate complex is proposed to form, facilitating the ring-opening and subsequent oxidation. sci-hub.se

The table below summarizes different types of reaction intermediates that can be involved in chemical transformations.

| Intermediate Type | Description | Example Reaction Type |

| Carbocation | A molecule in which a carbon atom has a positive charge and three bonds. | Nucleophilic substitution (SN1), Elimination (E1) wikipedia.org |

| Carbanion | A molecule in which a carbon atom has a negative charge and three bonds. | Base-catalyzed reactions |

| Radical | An atom, molecule, or ion that has an unpaired valence electron. nih.gov | Photocatalytic reactions, radical chain reactions nih.govbeilstein-journals.org |

| Metallacycle | A cyclic molecule containing a metal atom in the ring. | Transition-metal-catalyzed reactions nih.gov |

| Zwitterion | A neutral molecule with a positive and a negative electrical charge at different locations within that molecule. rsc.org | Reactions involving polar reagents rsc.org |

In nickel-catalyzed reductive 1,2-dicarbofunctionalization of alkenes, mechanistic studies combining kinetic, spectroscopic, and organometallic approaches have revealed a "sequential reduction" pathway. nih.gov This mechanism involves Ni(I) and Ni(II) intermediates, challenging the commonly proposed involvement of Ni(0) species. nih.gov The activation of different electrophiles proceeds through distinct single-electron and two-electron pathways, highlighting the complexity of intermediate formation and reactivity. nih.gov

Studies on Diastereoselectivity and Regioselectivity in Transformations

Many chemical transformations of 1,2-cyclododecanedione can lead to the formation of multiple stereoisomers or constitutional isomers. The study of diastereoselectivity and regioselectivity is therefore essential for controlling the outcome of these reactions and obtaining the desired product with high purity.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. wikipedia.org Diastereomers are stereoisomers that are not mirror images of each other. In the context of this compound, reactions that create new chiral centers can exhibit diastereoselectivity. For example, the reduction of the dione (B5365651) can produce diastereomeric diols. The observed diastereoselectivity is often governed by steric and electronic factors in the transition state. wikipedia.org Models such as Cram's rule, the Felkin-Ahn model, and the Houk model are used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups. youtube.com Chelation control can also play a significant role, where a metal ion coordinates to multiple functional groups in the substrate, locking it into a specific conformation and directing the approach of the reagent. youtube.com

The following table presents examples of factors influencing diastereoselectivity.

| Influencing Factor | Description |

| Steric Hindrance | The spatial arrangement of atoms in a molecule hinders the approach of a reagent from a particular direction. wikipedia.org |

| Electronic Effects | The distribution of electron density in a molecule influences the reactivity and the trajectory of an incoming reagent. wikipedia.org |

| Chelation | The formation of a cyclic complex between a substrate and a metal ion can control the conformation and stereochemical outcome. youtube.com |

| Catalyst Chirality | A chiral catalyst can create a chiral environment that favors the formation of one diastereomer over the other. wikipedia.org |

Regioselectivity is the preference for bond formation or cleavage at one position over all other possible positions. chemrxiv.org In reactions of unsymmetrical derivatives of this compound, or in reactions where the two carbonyl groups are electronically or sterically different, regioselectivity becomes a critical consideration. For instance, in the selective oxidation or reduction of one of the two carbonyl groups, the inherent properties of the substrate and the nature of the reagents and catalysts will determine which carbonyl group reacts preferentially.

Recent studies on the denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkynes have highlighted the importance of regioselectivity. doi.org In these reactions, the insertion of the alkyne can occur in different orientations, leading to different regioisomers. The choice of catalyst and the steric and electronic properties of the substituents on the alkyne were found to be crucial in controlling the regiochemical outcome. doi.org Similarly, visible-light-mediated alkyl insertion into 1,2,3-benzotriazin-4(3H)-ones has been shown to proceed with remarkable regioselectivity. doi.org

Catalytic Roles and Principles in this compound Conversions

Catalysts involved in the conversion of this compound can be broadly classified as homogeneous or heterogeneous. Homogeneous catalysts are in the same phase as the reactants, while heterogeneous catalysts exist in a different phase. wikipedia.org

The principles of catalysis in the context of this compound conversions encompass several key aspects:

Activation of Substrates: Catalysts can activate this compound or other reactants by coordinating to them, making them more susceptible to reaction. For example, a Lewis acid catalyst can coordinate to one of the carbonyl oxygens, increasing the electrophilicity of the carbonyl carbon.

Lowering Activation Energy: By providing an alternative reaction pathway, catalysts lower the energy barrier that must be overcome for the reaction to occur. ucalgary.cawikipedia.org This is often achieved through the formation of a stabilized transition state or a reactive intermediate. ucalgary.ca

Selectivity Control: Catalysts can direct the reaction towards a specific product, influencing regioselectivity and stereoselectivity. Chiral catalysts are particularly important for achieving high enantioselectivity in asymmetric synthesis. wikipedia.org

Catalyst Regeneration: A key principle of catalysis is that the catalyst is regenerated at the end of the reaction cycle, allowing a small amount of catalyst to facilitate the conversion of a large amount of substrate. wikipedia.org

An example of catalysis in a related system is the conversion of cyclododecane-1,2-dione to cyclododecanone (B146445), which can be achieved using copper or nickel catalysts. google.com In the broader context of biorenewable molecule conversions, the design of a catalytic process requires a thorough understanding of reaction rates, catalyst stability, and the influence of reactor design. mpg.de For instance, in the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a platinum catalyst on a carbon support facilitates the reaction in a basic aqueous solution. mpg.de

The table below outlines different types of catalysis and their relevance to organic transformations.

| Type of Catalysis | Description | Example |

| Homogeneous Catalysis | The catalyst and reactants are in the same phase. wikipedia.org | Acid- or base-catalyzed reactions in solution. |

| Heterogeneous Catalysis | The catalyst and reactants are in different phases. wikipedia.org | Reactions using solid-supported metal catalysts. google.com |

| Biocatalysis | The use of enzymes as catalysts. wikipedia.org | Enzymatic reductions or oxidations. |

| Photocatalysis | The use of a catalyst that is activated by light. beilstein-journals.org | Light-driven redox reactions. beilstein-journals.orgdoi.org |

| Organocatalysis | The use of small organic molecules as catalysts. | Amine- or phosphine-catalyzed reactions. |

Applications of 1,2 Cyclododecanedione in Advanced Organic Synthesis

Role as a Key Building Block for Complex Cyclic Structures

The reactivity of the adjacent carbonyl groups in 1,2-cyclododecanedione allows it to act as a potent building block in the synthesis of complex polycyclic systems. cdnsciencepub.com A notable application is its use in the construction of propellanes, which are tricyclic compounds containing three rings sharing a single carbon-carbon bond.

Detailed research has demonstrated the reaction of this compound with dimethyl 3-ketoglutarate in an aqueous buffer. cdnsciencepub.com This reaction proceeds at room temperature to furnish a tetramethylpropellanedione tetracarboxylate with a good yield. cdnsciencepub.com This transformation is a key step in a general method for synthesizing [n.3.3]propellanes. cdnsciencepub.com The resulting [10.3.3]propellane derivative can be further modified, for instance, through hydrolysis, decarboxylation, and Wolff-Kishner reduction, to yield the parent [10.3.3]propellane hydrocarbon. cdnsciencepub.com This synthetic route highlights the utility of this compound in creating sterically complex and unique three-dimensional molecular frameworks. cdnsciencepub.com

Table 2: Synthesis of a [10.3.3]Propellane Derivative

| Reactants | Conditions | Product | Reference |

|---|

This table details the specific reaction conditions for the synthesis of a complex propellane structure starting from this compound, as reported in the literature. cdnsciencepub.com

Utility in the Synthesis of Macrocyclic Frameworks

Macrocycles, cyclic molecules containing large rings, are of significant interest in various fields of chemistry, including medicinal chemistry and materials science. biointerfaceresearch.comuva.es 1,2-Diketones, such as this compound, are valuable precursors in the synthesis of these large ring systems. arkat-usa.org The chemistry of cyclododecanone (B146445), the precursor to this compound, is extensively reviewed as a highly important synthetic intermediate for macrocyclic systems like natural muscone (B1676871) and various macrocyclic fragrances. arkat-usa.orgresearchgate.net

The transformation of the 12-membered ring of this compound can be envisioned in various ring-expansion or condensation strategies to build even larger macrocyclic frameworks. While specific examples detailing the direct conversion of this compound into larger macrocycles are specialized, its role as an intermediate derived from the industrially significant cyclododecanone positions it as a key player in this area. arkat-usa.orgresearchgate.net The synthesis of macrocycles often involves the strategic connection of smaller building blocks or the rearrangement of existing cyclic structures. chemrxiv.org The dual carbonyl functionality of this compound provides two reactive handles for such synthetic strategies, enabling the annulation of other rings or chains to construct complex macrocyclic and polycyclic architectures.

Industrial Relevance of this compound in Chemical Production Processes

The industrial relevance of this compound is closely tied to its precursor, cyclododecanone. arkat-usa.orgmarketresearchintellect.com Cyclododecanone is a commercially available ketone that serves as a crucial starting material in various industrial chemical productions. arkat-usa.orgresearchgate.net It is a key intermediate in the synthesis of fragrances, pharmaceuticals, agrochemicals, and polymers. marketresearchintellect.com

A significant industrial process involving the oxidation of cyclododecanone is the production of 1,12-dodecanedioic acid, which is a major oxidation product used in the manufacture of polymers and other materials. researchgate.net The synthesis of this compound represents an alternative oxidation pathway for cyclododecanone. arkat-usa.orgresearchgate.net While perhaps not produced on the same massive scale as 1,12-dodecanedioic acid, its role as a precursor to specialized, high-value molecules like propellanes and other complex cyclic systems underscores its importance. cdnsciencepub.com The chemical industry relies on such versatile building blocks to access novel structures for research and development in materials science and specialty chemicals. electrochem.orgrolandberger.com The production of adiponitrile, a key intermediate for nylon, is another example of a large-scale electrochemical process in the chemical industry, illustrating the importance of cyclic intermediates and their derivatives. electrochem.org The accessibility of this compound from an industrial feedstock like cyclododecanone makes it a relevant and valuable compound for specialized chemical production. arkat-usa.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 1,2-Cyclododecanedione

The traditional synthesis of this compound often relies on the oxidation of cyclododecanone (B146445), which may involve stoichiometric, and sometimes harsh, oxidizing agents. researchgate.net The future of its synthesis lies in the adoption of green chemistry principles, focusing on reducing environmental impact and improving resource efficiency. cas.orgresearchgate.net Research is anticipated to move towards catalytic and eco-friendly methodologies. researchgate.net

Key emerging synthetic strategies include:

Biocatalysis : The use of enzymes or whole-cell systems to perform selective oxidations. Biocatalysis offers high selectivity under mild conditions and can lead to a significant reduction in waste. mdpi.com The enzyme-catalyzed synthesis of high-value pharmaceuticals has demonstrated the industrial viability of this approach. mdpi.com

Electrosynthesis : Employing electricity to drive the oxidation of precursors. This method avoids the need for chemical oxidants, with electrons acting as the "reagent." scielo.br Asymmetric catalytic electrosynthesis is also an emerging field that could provide enantiomerically pure derivatives of this compound. mdpi.combeilstein-journals.org

Photocatalysis : Using light to energize a catalyst that can then perform the desired chemical transformation. This approach aligns with green chemistry by utilizing a renewable energy source. cas.org

Catalysis with Reusable Systems : The development of heterogeneous catalysts, such as reusable nanocrystals, that can be easily separated from the reaction mixture and used multiple times, enhancing the sustainability of the process. rsc.org This mirrors successful sustainable protocols developed for other classes of compounds. rsc.org

| Methodology | Core Principle | Potential Advantages | Relevant Research Trend |

|---|---|---|---|

| Traditional Oxidation | Stoichiometric oxidation of cyclododecanone. researchgate.net | Established and well-understood reaction pathways. | Classical organic synthesis. |

| Biocatalysis | Use of enzymes for selective oxidation. | High selectivity, mild conditions, reduced waste. mdpi.com | Green Chemistry, Industrial Biotechnology. mdpi.com |

| Electrosynthesis | Electricity-driven redox reactions. scielo.br | Avoids chemical redox agents, high atom economy. mdpi.com | Green Chemistry, Asymmetric Catalysis. beilstein-journals.org |

| Photocatalysis | Light-driven catalytic reactions. | Uses renewable energy, enables unique transformations. cas.org | Sustainable Chemistry, Photoredox Catalysis. nih.gov |

Exploration of New Catalytic Transformations

Beyond its synthesis, this compound is a versatile substrate for developing new catalytic reactions. Its dual ketone functionality within a flexible large ring allows for a rich landscape of chemical transformations. Future research will likely focus on leveraging modern catalytic concepts to create novel molecular architectures from this building block.

Emerging catalytic trends applicable to this compound include:

Synergistic Catalysis : This strategy uses two distinct catalysts to simultaneously activate both the nucleophile and the electrophile in a reaction. nih.gov This can enable previously inaccessible transformations and improve the efficiency and selectivity of existing ones. nih.gov

Asymmetric Organocatalysis : The use of small, metal-free organic molecules to catalyze reactions enantioselectively. princeton.edu This approach avoids potentially toxic or expensive heavy metals and is a cornerstone of modern green synthetic chemistry. princeton.edu Applying this to this compound could yield a variety of chiral derivatives for applications in life sciences and materials.

Mechanochemical Catalysis : The use of mechanical force, such as ultrasound or grinding, to activate catalysts. mdpi.comnih.gov This solvent-free or low-solvent method represents a significant advancement in sustainable process development. mdpi.com

C-H Activation : Transition-metal catalyzed reactions that directly functionalize carbon-hydrogen bonds are a powerful tool for molecular construction. nih.gov Applying C-H activation strategies to the methylene (B1212753) backbone of this compound could open up pathways to complex polycyclic and functionalized macrocycles.

| Catalytic Strategy | Description | Potential Outcome for this compound |

|---|---|---|

| Synergistic Catalysis | Concurrent activation of both reaction partners by two separate catalysts. nih.gov | Novel bond formations and complex adducts with high efficiency. |

| Asymmetric Organocatalysis | Catalysis using chiral, metal-free organic molecules. princeton.edu | Access to enantiomerically pure, high-value chiral building blocks. |

| Mechanochemical Activation | Use of mechanical force to initiate or accelerate catalytic reactions. nih.gov | Sustainable, solvent-free synthesis of derivatives. |

| Photoredox Catalysis | Visible-light-mediated reactions using a photocatalyst. cas.orgnih.gov | Radical-based transformations leading to unique molecular structures. |

Integration into Advanced Materials Science and Supramolecular Chemistry

The unique structural features of this compound—a large, flexible ring with two adjacent carbonyl groups—make it an attractive building block for materials science and supramolecular chemistry. researchgate.netopen.edu Supramolecular chemistry focuses on systems formed by the association of two or more chemical species through non-covalent interactions like hydrogen bonding and van der Waals forces. supramolecularevans.comwikipedia.org

Future research directions in this area include:

Polymer Science : Utilizing this compound as a monomer or a modifying agent in polymer synthesis. Its large ring could impart unique properties such as flexibility and thermal stability. Terpolymerization, incorporating this compound with other monomers, could be used to precisely tailor polymer properties like glass transition temperature and hydrophilicity for specific applications. mdpi.com The architecture of such polymers (e.g., block, graft, or star) will also significantly influence their self-assembly and material properties. rsc.org

Supramolecular Assemblies : The carbonyl groups can act as hydrogen bond acceptors, enabling the self-assembly of this compound into higher-order structures. supramolecularevans.com It could be incorporated into host-guest systems, molecular cages, or mechanically-interlocked molecules like rotaxanes and catenanes. wikipedia.orgnankai.edu.cn These assemblies have potential applications in sensing, catalysis, and drug delivery. nih.govnih.gov

Functional Materials : Derivatives of this compound could be used to construct liquid crystals or form components of metal-organic frameworks (MOFs). The development of advanced materials is an inherently interdisciplinary field, combining chemistry, physics, and engineering. aspbs.comktu.lt

| Area of Application | Role of this compound | Potential Functionality | Reference Concept |

|---|---|---|---|

| Specialty Polymers | Monomer or co-monomer. | Introduce flexibility, thermal stability, and tailored surface properties. | Tailorable polymers via copolymerization. mdpi.com |

| Supramolecular Gels | Gelling agent via self-assembly. | Stimuli-responsive materials for controlled release or sensing. | Self-assembly via non-covalent interactions. sioc-journal.cn |

| Host-Guest Chemistry | Component of a larger host molecule. | Molecular recognition and encapsulation of small molecules. | Cyclodextrin-based assemblies. rsc.org |

| Liquid Crystals | Core structural unit. | Materials for display technologies and optical sensors. | Molecular shape directing macroscopic properties. |

Interdisciplinary Research at the Interface of Organic Chemistry and Related Fields

The most significant breakthroughs involving this compound are expected to emerge from interdisciplinary research, which integrates knowledge, techniques, and perspectives from two or more disciplines to solve problems beyond the scope of a single field. nsf.govmdpi.com

Key interdisciplinary interfaces for future research include:

Chemistry and Computational Science : The use of machine learning algorithms and computational modeling to accelerate the discovery of new synthetic routes and catalysts for this compound. chemrxiv.org Artificial intelligence can analyze vast datasets to predict reaction outcomes and optimize conditions, drastically reducing experimental effort. hokudai.ac.jpconstructor.university

Chemistry and Biology/Medicine : Designing and synthesizing derivatives of this compound that can self-assemble into biocompatible nanostructures for applications like drug delivery or tissue engineering. nih.govuniversiteitleiden.nl This requires a deep understanding of both synthetic organic chemistry and biological systems.

Chemistry and Materials Engineering : Translating novel polymers and supramolecular assemblies based on this compound into functional devices. artsetmetiers.fr This involves collaboration to understand how molecular-level properties translate into macroscopic material performance for applications in electronics, coatings, or advanced manufacturing. ktu.lt

| Core Field | Interfacing Discipline | Resulting Research Focus |

|---|---|---|

| Organic Synthesis | Computational Science / AI | Accelerated reaction discovery and optimization; predictive catalyst design. chemrxiv.orgconstructor.university |

| Supramolecular Chemistry | Biology / Medicine | Development of bioactive materials, drug delivery systems, and biosensors. nih.govuniversiteitleiden.nl |

| Polymer Chemistry | Materials Engineering | Fabrication of advanced materials with tailored mechanical, thermal, and electronic properties. artsetmetiers.fr |

| Catalysis | Chemical Engineering | Process intensification and scale-up of sustainable synthetic routes. researchgate.net |

常见问题

Q. What methodologies reconcile discrepancies in reported reaction mechanisms for this compound’s photochemical behavior?

- Methodological Answer : Perform laser flash photolysis to detect transient intermediates (e.g., radicals, triplet states). Compare quantum yields under controlled wavelengths and quenchers (e.g., O, TEMPO). Collaborate across labs to standardize light sources (e.g., Hg vs. Xe lamps). Publish raw kinetic traces and computational TD-DFT results for mechanistic validation .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。